[2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid
Description
[2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,5-dimethylpyrrole moiety
Properties
IUPAC Name |
[2-(2,5-dimethylpyrrol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13(15)16/h3-8,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGOMRMNWDTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2C(=CC=C2C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the 2,5-dimethylpyrrole moiety. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring.
Attachment to the Phenyl Ring: The 2,5-dimethylpyrrole is then attached to a phenyl ring via a substitution reaction. This can be done using a halogenated phenyl compound (e.g., bromobenzene) and a suitable base to facilitate the nucleophilic substitution.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction, where a boron-containing reagent (e.g., bis(pinacolato)diboron) reacts with the phenyl ring under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid: undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The compound can undergo reduction reactions to modify the pyrrole ring or the phenyl ring.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Reduced pyrrole or phenyl derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
[2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid: has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Boronic acids are known for their potential in drug development, particularly as enzyme inhibitors.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrrole moiety, making it less versatile in certain reactions.
2,5-Dimethylpyrrole: Lacks the boronic acid group, limiting its use in coupling reactions.
4-(2,5-Dimethylpyrrol-1-yl)benzoic Acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness
- The combination of the boronic acid group and the 2,5-dimethylpyrrole moiety in [2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid provides unique reactivity and versatility in both organic synthesis and potential biological applications.
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